naringenin
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Overview
Description
naringenin is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of two hydroxyl groups on the phenyl ring and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naringenin typically involves the esterification of 2,4-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: naringenin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
naringenin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of naringenin involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the ester moiety can undergo hydrolysis to release benzoic acid, which has known antimicrobial properties. The compound may also act as a free radical scavenger, thereby exhibiting antioxidant activity .
Comparison with Similar Compounds
2,4-Dihydroxybenzoic acid: Shares the phenolic structure but lacks the ester moiety.
Benzyl 2,4-dihydroxyphenyl ketone: Contains a ketone group instead of an ester.
2-(2,4-Dihydroxyphenyl) benzimidazole: Contains a benzimidazole ring instead of a benzoate ester.
Uniqueness: naringenin is unique due to its combination of phenolic hydroxyl groups and a benzoate ester moiety, which confer both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHSYFGFULSUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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